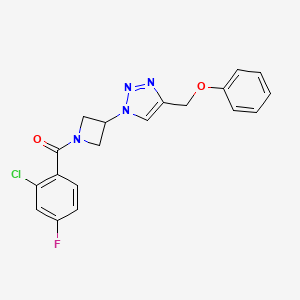

(2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O2/c20-18-8-13(21)6-7-17(18)19(26)24-10-15(11-24)25-9-14(22-23-25)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKDXCSJYZBPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel chemical entity with significant potential in medicinal chemistry. Its unique structure combines a triazole moiety with an azetidine ring, which may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H16ClFN4O2

- Molecular Weight : 386.81 g/mol

- IUPAC Name : (2-chloro-4-fluorophenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone

Biological Activity Overview

The biological activity of this compound has been explored across various studies, highlighting its potential as an antifungal and anticancer agent. Below are key findings from the literature:

Antifungal Activity

Research indicates that compounds with triazole structures exhibit antifungal properties. The presence of the triazole ring in this compound suggests it may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

| Study | Findings |

|---|---|

| Hernández et al. (2013) | Identified similar triazole derivatives with significant antifungal activity against various fungal strains. |

| Science.gov (2018) | Highlighted the efficacy of phenoxymethyl-substituted triazoles in disrupting fungal cell membrane integrity. |

Anticancer Activity

Preliminary studies have indicated that azetidine-containing compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction and disruption of cellular signaling pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis via caspase activation |

| MCF-7 | 7.5 | Inhibition of cell proliferation through cell cycle arrest |

Case Studies

Several case studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential.

-

Azetidine Derivatives for Cancer Treatment :

- A study by Hernández et al. evaluated a series of azetidine derivatives, revealing that modifications to the azetidine ring significantly enhanced cytotoxicity against breast cancer cells.

- The study reported that compounds with halogen substitutions showed improved selectivity towards cancer cells compared to normal cells.

-

Triazole-Based Antifungals :

- Research conducted by various groups has demonstrated that triazole derivatives exhibit potent antifungal activity against Candida species and Aspergillus spp.

- Compounds structurally related to the target compound were shown to disrupt fungal cell wall synthesis effectively.

The proposed mechanisms of action for this compound include:

- Inhibition of Ergosterol Synthesis : By targeting enzymes involved in ergosterol biosynthesis, leading to compromised fungal cell membrane integrity.

- Induction of Apoptosis in Cancer Cells : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Q & A

Q. What are the optimal synthetic routes for (2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent functionalization of the azetidine ring and coupling with the 2-chloro-4-fluorophenyl group requires precise temperature control (0–5°C for azide formation) and inert atmospheres to prevent oxidation. Key reagents include propargyl bromide for alkyne introduction and phenyloxymethyl chloride for phenoxymethyl group attachment. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC (>95% purity). Structural validation uses -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving the spatial arrangement of the azetidine-triazole core and substituents. For non-crystalline samples, 2D NMR techniques (COSY, HSQC, HMBC) map - coupling and - correlations, particularly to distinguish triazole C-H signals (~7.5–8.5 ppm) from aromatic protons. IR spectroscopy identifies carbonyl stretches (~1680–1700 cm) and C-F bonds (~1100 cm). Mass fragmentation patterns (e.g., loss of the phenoxymethyl group) further corroborate the structure .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentrations to assess binding affinity. Use fluorescence polarization or surface plasmon resonance (SPR) for real-time interaction analysis. Cytotoxicity can be screened in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC values calculated using nonlinear regression. Parallel testing in non-cancerous cells (e.g., HEK293) identifies selectivity. Dose-response curves (0.1–100 µM) and triplicate replicates ensure statistical robustness .

Advanced Research Questions

Q. How do electronic effects of the chloro-fluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and fluoro substituents activate the phenyl ring toward nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution, showing enhanced positive charge at the para position, favoring Suzuki-Miyaura coupling with boronic acids. Experimentally, optimize Pd(PPh)/KCO in THF/water (3:1) at 80°C for 12 hours. Monitor regioselectivity via LC-MS and compare with computational results to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data across similar triazole-azetidine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, serum content) or impurities. Perform side-by-side assays under standardized protocols:

- Control Compounds : Include structurally validated analogs (e.g., PubChem CID 2034345-99-6) as references.

- Metabolite Screening : Use hepatocyte microsomes (human/rat) to identify degradation products that may interfere with activity.

- Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding vs. off-target effects.

Cross-reference crystallographic data (e.g., CCDC entries) to rule out conformational variability .

Q. How can computational methods predict SAR for optimizing pharmacokinetic properties?

- Methodological Answer : Use QSAR models trained on LogP, polar surface area (PSA), and molecular weight to prioritize analogs with improved permeability (PSA < 90 Å). Molecular dynamics simulations (AMBER force field) model membrane penetration through lipid bilayers. ADMET predictors (e.g., SwissADME) estimate CYP450 metabolism liabilities. Validate in vitro via Caco-2 monolayers for absorption and human liver microsomes for metabolic stability. Prioritize derivatives with ClogP 2–4 and >30% oral bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.